

# OD36 Kinase Specificity: A Comparative Guide

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## Compound of Interest

Compound Name: OD36

Cat. No.: B15542864

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This guide provides a detailed comparison of the kinase inhibitor **OD36**'s specificity against other kinases, supported by experimental data. **OD36** is a macrocyclic derivative that has been identified as a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). Understanding its selectivity is crucial for its application in targeted therapeutic research, particularly in inflammatory diseases and fibrodysplasia ossificans progressiva (FOP).

## Data Presentation: Kinase Inhibition Profile of OD36

The following table summarizes the quantitative data on **OD36**'s inhibitory activity against its primary targets and other kinases. The data indicates high potency for RIPK2 and ALK2, with significantly less activity against a broader panel of kinases, highlighting its selectivity.

Target Kinase	Measurement	Value (nM)	Notes
RIPK2	IC50	5.3[1][2][3]	Primary target, indicating high potency.
ALK2 (ACVR1)	Kd	37[1]	Primary target, showing strong binding affinity.
ALK2 (ACVR1)	IC50	47[1]	
ALK2 R206H	IC50	22[1]	A mutant form of ALK2 associated with FOP.
ALK1	Kd	90	Shows some activity against another BMP type I receptor.
SIK2	% Inhibition @ 100 nM	~80%[3][4]	Off-target kinase with significant inhibition at higher concentrations.
ACVR2B	% Inhibition @ 100 nM	~80%[4]	Off-target kinase with significant inhibition at higher concentrations.
ACVRL1 (ALK1)	% Inhibition @ 100 nM	~80%[4]	Off-target kinase with significant inhibition at higher concentrations.
Broad Kinase Panel	% of Kinases	Minimal	Showed minimal effect on a panel of 366 other protein kinases, demonstrating high selectivity[4].

## Experimental Protocols

The kinase specificity of **OD36** is typically determined using a comprehensive kinase panel screening assay, such as the KINOMEScan™ platform. This method provides a quantitative measure of the interactions between a test compound and a large number of kinases.

## KINOMEScan™ Competition Binding Assay

**Objective:** To determine the binding affinity ( $K_d$ ) or percent inhibition of a test compound (**OD36**) against a large panel of purified kinases.

**Principle:** This is an in vitro, ATP-independent, competition-based binding assay. The ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase is measured. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.

**Methodology:**

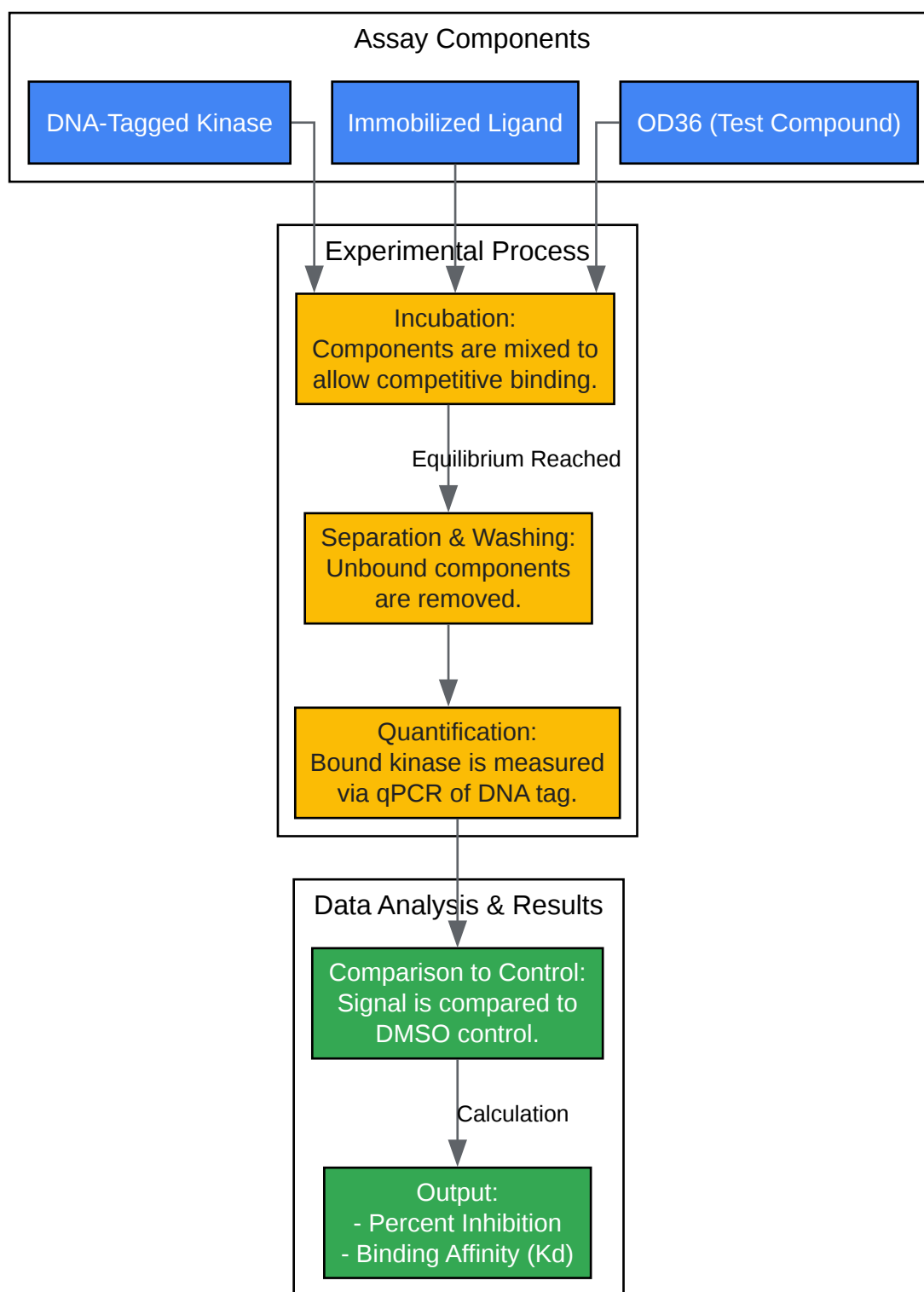
- **Preparation of Components:**
  - **Kinases:** A large panel of human kinases (e.g., over 450) are individually tagged with a unique DNA sequence.
  - **Immobilized Ligand:** A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., streptavidin-coated beads).
  - **Test Compound:** **OD36** is serially diluted to a range of concentrations.
- **Assay Reaction:**
  - The DNA-tagged kinase, the immobilized ligand, and the test compound (**OD36**) are combined in a buffer solution in the wells of a microplate.
  - The mixture is incubated to allow the binding interactions to reach equilibrium.
- **Separation and Washing:**
  - The solid support with the bound kinase is separated from the unbound components.

- The solid support is washed to remove any non-specifically bound kinase.
- Quantification:
  - The amount of kinase bound to the solid support is determined by quantifying the attached DNA tag using qPCR.
- Data Analysis:
  - The amount of kinase captured in the presence of the test compound is compared to a control sample (e.g., DMSO).
  - For single-concentration screening, the result is often expressed as "percent of control," where a lower percentage indicates stronger inhibition.
  - For determining binding affinity, the data from the serial dilutions are used to generate a dose-response curve, from which the dissociation constant ( $K_d$ ) is calculated.

## Visualizations

### Signaling Pathway and Experimental Workflow

The following diagram illustrates the experimental workflow for determining the kinase specificity of **OD36** using a competition binding assay like KINOMEScan™.



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Caption: KINOMEScan™ experimental workflow for **OD36** kinase specificity profiling.

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